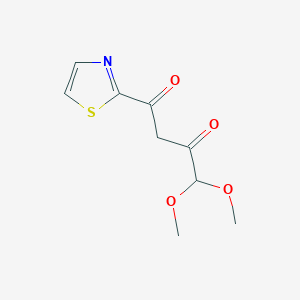
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione
Descripción general
Descripción
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione (4,4-DM-TBD) is a novel small molecule that has been used in a variety of scientific research applications. It is a member of the thiazole family of compounds and has unique properties that make it attractive to researchers in a variety of fields. 4,4-DM-TBD has been studied for its potential to act as a catalyst, a ligand, and a drug-like compound.
Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocyclic Chemistry
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione is involved in the synthesis of complex organic compounds and intermediates. For instance, its derivatives have been synthesized for potential use in creating novel heterocyclic compounds, which are crucial in natural product chemistry. The tail-to-tail dimerization of styrene, followed by oxidation under UV-light using polyoxometalates as catalysts, represents a method to synthesize substituted 1,4-diphenylbutane-1,4-dione, demonstrating its relevance in synthetic organic chemistry due to economic and scalable reaction methodologies (Das et al., 2016).
Optoelectronic Applications
The compound's derivatives exhibit properties suitable for nonlinear optical applications. A novel heterocyclic moiety based on thiazolo[4,5-d]thiazole, prepared via a multi-step synthesis from butane-2,3-dione, demonstrates potential in optoelectronics. These derivatives, characterized by intramolecular charge transfer, could be leveraged for applications in optoelectronic devices due to their dipolar and quadrupolar structures (Zahradník et al., 2010).
Development of Novel Materials
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione is also a key player in the development of novel materials. For instance, ultrasound-assisted synthesis techniques have been employed to create a library of novel compounds, such as spiro-oxindole-pyrrolizine or pyrrolo[1,2-c]thiazole fused coumarin hybrid heterocycles. These methods underscore the compound's utility in generating new materials that could have applications ranging from pharmaceuticals to materials science (Kanchithalaivan et al., 2014).
Propiedades
IUPAC Name |
4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-13-9(14-2)7(12)5-6(11)8-10-3-4-15-8/h3-4,9H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIWIGIAJAUXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)CC(=O)C1=NC=CS1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400012.png)
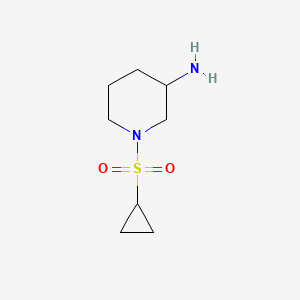
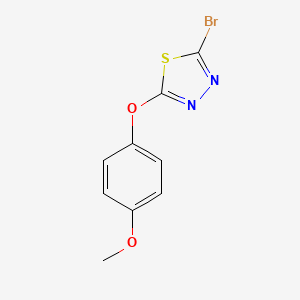


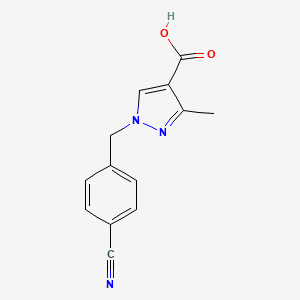
amine](/img/structure/B1400020.png)
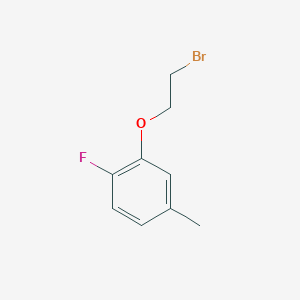
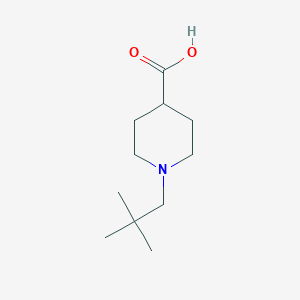
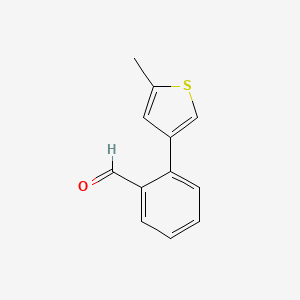
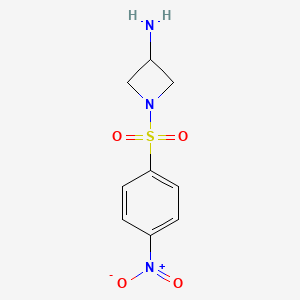
![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)
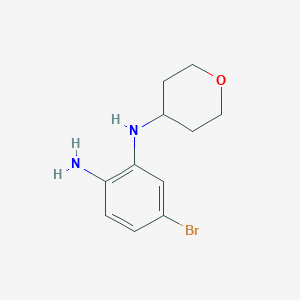
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1400035.png)